molecular formula C14H10Cl2N2 B3046882 2-chloro-1-(4-chlorobenzyl)-1H-benzo[d]imidazole CAS No. 131705-80-1

2-chloro-1-(4-chlorobenzyl)-1H-benzo[d]imidazole

Cat. No.: B3046882
CAS No.: 131705-80-1
M. Wt: 277.1 g/mol
InChI Key: WULNLDFNXJCZFL-UHFFFAOYSA-N
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Description

“1H-Benzimidazole, 2-chloro-1-[(4-chlorophenyl)methyl]-” is a derivative of Benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound . This bicyclic compound consists of the fusion of benzene and imidazole . It is a part of many bioactive compounds and possesses diverse biological and clinical applications .


Molecular Structure Analysis

The molecular formula of “1H-Benzimidazole, 2-chloro-1-[(4-chlorophenyl)methyl]-” is C20H14Cl2N2 . Its average mass is 353.245 Da and its monoisotopic mass is 352.053406 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “1H-Benzimidazole, 2-chloro-1-[(4-chlorophenyl)methyl]-” are not detailed in the sources retrieved, Benzimidazole itself is known to be a base . It can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .

Scientific Research Applications

Synthesis and Structural Studies

Synthesis and Spectroscopic Analysis : Research has been conducted on the synthesis and structural analysis of benzimidazole derivatives, including studies on their crystal structure, spectroscopic properties, and theoretical calculations using Density Functional Theory (DFT). These compounds are stabilized by hydrogen bonds and π-π interactions, indicating their potential for further chemical modifications and applications in material science (Saral, Özdamar, & Uçar, 2017).

Biological and Chemical Activities

DNA Topoisomerase Inhibition : Benzimidazole derivatives have been studied for their inhibitory effects on mammalian type I DNA topoisomerases, enzymes crucial for DNA replication and cell division, suggesting potential applications in cancer research and therapy (Alpan, Gunes, & Topçu, 2007).

Antimicrobial Properties : Several studies have synthesized and evaluated benzimidazole derivatives for their antimicrobial properties, revealing their potential as novel agents for combating bacterial and fungal infections. These studies highlight the structural diversity of benzimidazole compounds and their significant biological activities (Vasić et al., 2014).

Applications in Material Science and Agriculture

Nanoparticle Carriers for Agriculture : Research into the encapsulation of benzimidazole derivatives in solid lipid nanoparticles and polymeric nanocapsules has shown promising results for sustained release formulations in agricultural applications, particularly for the prevention and control of fungal diseases in plants, demonstrating the compound's versatility beyond biological activities (Campos et al., 2015).

Antioxidant and Corrosion Inhibition

Antioxidant Activities : The antioxidant properties of benzimidazole derivatives have been explored, with some compounds showing significant activity in inhibiting lipid peroxidation, which is a key factor in cellular damage and disease progression. This suggests potential applications in the development of new antioxidants for health and pharmaceutical applications (Kuş et al., 2004).

Corrosion Inhibition : Benzimidazole derivatives have also been investigated for their corrosion inhibition properties on metals, which is of great interest for industrial applications in protecting materials from corrosion. This opens up new avenues for the application of these compounds in material science and engineering (Rouifi et al., 2020).

Properties

IUPAC Name

2-chloro-1-[(4-chlorophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)17-14(18)16/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULNLDFNXJCZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406806
Record name 1H-Benzimidazole, 2-chloro-1-[(4-chlorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131705-80-1
Record name 1H-Benzimidazole, 2-chloro-1-[(4-chlorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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